molecular formula C7H10Br2O2 B14631930 1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- CAS No. 56017-84-6

1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)-

Cat. No.: B14631930
CAS No.: 56017-84-6
M. Wt: 285.96 g/mol
InChI Key: WKBHYHNNGZHWGB-YFKPBYRVSA-N
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Description

1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- is a chemical compound characterized by its unique structure, which includes a five-membered ring containing two oxygen atoms and a dibromoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- typically involves the reaction of a suitable precursor with dibromoethene under controlled conditions. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.

    Substitution: The dibromoethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- involves its interaction with molecular targets such as enzymes or receptors. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolane, 4-(2,2-dichloroethenyl)-2,2-dimethyl-
  • 1,3-Dioxolane, 4-(2,2-difluoroethenyl)-2,2-dimethyl-
  • 1,3-Dioxolane, 4-(2,2-diiodoethenyl)-2,2-dimethyl-

Uniqueness

1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- is unique due to the presence of the dibromoethenyl group, which imparts specific reactivity and properties. This makes it distinct from other similar compounds that may have different halogen substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

56017-84-6

Molecular Formula

C7H10Br2O2

Molecular Weight

285.96 g/mol

IUPAC Name

(4S)-4-(2,2-dibromoethenyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C7H10Br2O2/c1-7(2)10-4-5(11-7)3-6(8)9/h3,5H,4H2,1-2H3/t5-/m0/s1

InChI Key

WKBHYHNNGZHWGB-YFKPBYRVSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)C=C(Br)Br)C

Canonical SMILES

CC1(OCC(O1)C=C(Br)Br)C

Origin of Product

United States

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